molecular formula C22H36O2 B14803668 ethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

ethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

Cat. No.: B14803668
M. Wt: 332.5 g/mol
InChI Key: SNXPWYFWAZVIAU-ZMDWBYSWSA-N
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Description

(5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate is a polyunsaturated fatty acid ester with the molecular formula C22H36O2 and a molecular weight of 332.52 g/mol . This compound is known for its significant role in various biological processes and is often used in scientific research for its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate typically involves the esterification of arachidonic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions . The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of (5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and advanced purification methods like high-performance liquid chromatography (HPLC) is common to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

(5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate is widely used in scientific research due to its biological activity and chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor to bioactive lipids such as prostaglandins and leukotrienes, which are involved in inflammatory responses and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate is unique due to its ester functional group, which makes it more lipophilic and enhances its ability to integrate into lipid membranes. This property distinguishes it from its acid counterparts and influences its biological activity .

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

ethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8+,12-11+,15-14+,18-17+

InChI Key

SNXPWYFWAZVIAU-ZMDWBYSWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC

Origin of Product

United States

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